(5-Fluoro-1,3-benzodioxol-4-yl)boronic acid
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Overview
Description
(5-Fluoro-1,3-benzodioxol-4-yl)boronic acid is a boronic acid derivative with the molecular formula C7H6BFO4 and a molecular weight of 183.93 g/mol . This compound is characterized by the presence of a boronic acid group attached to a fluorinated benzodioxole ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in complex organic molecules .
Mechanism of Action
Target of Action
The primary target of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the SM coupling reaction, which is a key biochemical pathway in organic synthesis . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is a cornerstone in the field of organic synthesis, enabling the construction of complex organic molecules .
Preparation Methods
The synthesis of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid typically involves the reaction of 5-fluoro-1,3-benzodioxole with a boron-containing reagent. One common method is the reaction of the fluorinated benzodioxole with boronic acid or boronate esters under specific conditions. Industrial production methods often utilize palladium-catalyzed cross-coupling reactions, which provide high yields and selectivity .
Chemical Reactions Analysis
(5-Fluoro-1,3-benzodioxol-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(5-Fluoro-1,3-benzodioxol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: This compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Comparison with Similar Compounds
(5-Fluoro-1,3-benzodioxol-4-yl)boronic acid can be compared with other similar compounds, such as:
(4-Fluorobenzo[d][1,3]dioxol-5-yl)boronic acid: This compound has a similar structure but differs in the position of the fluorine atom.
(7-Fluoro-1,3-benzodioxol-4-yl)boronic acid: Another similar compound with a different fluorine position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
(5-fluoro-1,3-benzodioxol-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO4/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-2,10-11H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXOLTYMARHWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1OCO2)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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